Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)-
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Overview
Description
Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a heptyloxy chain and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- typically involves the reaction of heptyl alcohol with acetic anhydride to form heptyl acetate. This intermediate is then reacted with 2-methylpropylamine to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed
Oxidation: Heptyloxyacetic acid.
Reduction: 2-(Heptyloxy)-N-(2-methylpropyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-(hexyloxy)-N-(2-methylpropyl)
- Acetamide, 2-(octyloxy)-N-(2-methylpropyl)
- Acetamide, 2-(nonoxyloxy)-N-(2-methylpropyl)
Comparison
Compared to its similar compounds, Acetamide, 2-(heptyloxy)-N-(2-methylpropyl)- is unique due to its specific heptyloxy chain length, which can influence its physical and chemical properties
Properties
CAS No. |
873192-52-0 |
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Molecular Formula |
C13H27NO2 |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2-heptoxy-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C13H27NO2/c1-4-5-6-7-8-9-16-11-13(15)14-10-12(2)3/h12H,4-11H2,1-3H3,(H,14,15) |
InChI Key |
NSGOXCWXPIHJKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOCC(=O)NCC(C)C |
Origin of Product |
United States |
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